molecular formula C8H9I B1203722 1-Iodo-3,5-dimethylbenzene CAS No. 22445-41-6

1-Iodo-3,5-dimethylbenzene

Cat. No. B1203722
CAS RN: 22445-41-6
M. Wt: 232.06 g/mol
InChI Key: ZLMKEENUYIUKKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sterically crowded benzenes, including compounds related to 1-iodo-3,5-dimethylbenzene, involves the sequential reaction of halogenated benzene derivatives with Grignard reagents, followed by the addition of elemental iodine. A study by Shah et al. (2003) highlighted the preparation of bulky diiodo tetraarylbenzenes, showcasing the methodology that could be applied for synthesizing derivatives like 1-iodo-3,5-dimethylbenzene (Shah et al., 2003).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-iodo-3,5-dimethylbenzene has been explored through X-ray crystallography, revealing interesting distortions and steric pressures in the benzene ring. For example, in the study by Kitamura et al. (2004), the synthesis and structural analysis of 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne offered insights into the spatial arrangement and bond lengths that could be expected in 1-iodo-3,5-dimethylbenzene derivatives (Kitamura et al., 2004).

Chemical Reactions and Properties

1-Iodo-3,5-dimethylbenzene undergoes various chemical reactions, exploiting the reactivity of the iodine atom. For instance, the iodination of aromatic compounds has been extensively studied, with diiodo derivatives acting as intermediates or reactants in the formation of more complex molecules. Chaikovskii et al. (2007) discussed the efficiency of 1,3-diiodo-5,5-dimethylhydantoin for iodinating alkylbenzenes, demonstrating the potential reactivity of iodobenzenes in electrophilic substitution reactions (Chaikovskii et al., 2007).

Physical Properties Analysis

The physical properties of 1-iodo-3,5-dimethylbenzene, such as melting point, boiling point, and solubility, can be inferred from studies on similar compounds. The structural analysis of liquid 1,4-dimethylbenzene by Drozdowski (2006) provides valuable information on the molecular arrangements and interactions that could be expected in 1-iodo-3,5-dimethylbenzene, influencing its physical state and behavior (Drozdowski, 2006).

Chemical Properties Analysis

The chemical properties of 1-iodo-3,5-dimethylbenzene, such as reactivity patterns and stability, are shaped by its molecular structure. The presence of the iodine atom makes it a valuable compound for nucleophilic substitution reactions, contributing to its wide use in organic synthesis. Studies on the catalytic roles of iodobenzenes in synthesis reactions, as illustrated by Ngatimin et al. (2013), shed light on the versatility of 1-iodo-3,5-dimethylbenzene in facilitating complex chemical transformations (Ngatimin et al., 2013).

Scientific Research Applications

  • Thermochemical Properties : A study investigated the thermochemical properties of various halogen-substituted methylbenzenes, including 1-Iodo-3,5-dimethylbenzene. The research focused on experimental vapor pressures, vaporization, fusion, sublimation enthalpies, and gas-phase enthalpies of formation, using quantum-chemical methods and group-additivity procedures (Verevkin et al., 2015).

  • Synthesis of Organic Compounds : Research on the preparation of various organic compounds revealed the creation of 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene, suggesting the use of 1-Iodo-3,5-dimethylbenzene in complex organic syntheses (Al-Rubaie, 1990).

  • Oxidation and Ignition Studies : A study on the kinetics of 1,2-Dimethylbenzene oxidation and ignition involved detailed chemical kinetic modeling and experimental data, providing insights into the behavior of similar compounds under various conditions (Gaïl et al., 2008).

  • Crystal Structure Analysis : The synthesis and crystal structure of various phenyleneethynylene derivatives were studied, which included compounds related to 1-Iodo-3,5-dimethylbenzene. This research contributes to the understanding of molecular electronics and optical properties (Kitamura et al., 2004).

  • Palladium-Catalyzed Carbonylation : The palladium-catalyzed carbonylation of related compounds, including 1-iodo-2-phenylthiomethyl-4,6-dimethoxybenzene, has been explored for synthesizing the orsellinic acid moiety of macrolides, indicating potential applications in macrolide synthesis (Takahashi et al., 1980).

  • Direct Iodination : Research on the direct iodination of polyalkylbenzenes, including compounds similar to 1-Iodo-3,5-dimethylbenzene, demonstrates its potential in the preparation of mono-iodinated products for various applications (Suzuki et al., 1966).

  • Radioactive Labeling : A study synthesized iodine-131 labeled compounds for potential use in nuclear medicine, indicating the applicability of iodine-substituted compounds in medical imaging (Braun et al., 1977).

properties

IUPAC Name

1-iodo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMKEENUYIUKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176985
Record name Benzene, 1-iodo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3,5-dimethylbenzene

CAS RN

22445-41-6
Record name Benzene, 1-iodo-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Six 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), the ligand (in those cases where the ligand was a solid; 0.10 mmol), and K3PO4 (430 mg, 2.03 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of N-methylformamide, using a syringe followed by the ligand (in those cases where the ligand was a liquid; 0.10 mmol). The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 110±5° C. oil bath for 24 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (3 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 20.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Six
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
430 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven
Quantity
0.1 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
5 mg
Type
catalyst
Reaction Step Ten
Quantity
9.1 mg
Type
catalyst
Reaction Step Eleven
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
430 mg
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Fourteen
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Cu2O
Quantity
3.6 mg
Type
reactant
Reaction Step 16

Synthesis routes and methods IV

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-3,5-dimethylbenzene
Reactant of Route 3
1-Iodo-3,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1-Iodo-3,5-dimethylbenzene
Reactant of Route 5
1-Iodo-3,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1-Iodo-3,5-dimethylbenzene

Citations

For This Compound
152
Citations
X Wang, Z Mo, J Xiao, L Deng - Inorganic Chemistry, 2013 - ACS Publications
Using monodentate N-heterocyclic carbenes as the ancillary ligands, seven monomeric bis(anilido)iron(II) complexes [(IPr 2 Me 2 ) 2 Fe(NHAr) 2 ] (IPr 2 Me 2 = 2,5-diisopropyl-3,4-…
Number of citations: 36 pubs.acs.org
T Tu, J Malineni, X Bao… - Advanced Synthesis & …, 2009 - Wiley Online Library
A novel lutidine‐bridged bis‐perimidinium dibromide 3 was synthesized in quantitative yield from cheap commercial starting materials. The bisylidene prepared therefrom in situ upon …
Number of citations: 78 onlinelibrary.wiley.com
C Uyeda, Y Tan, GC Fu, JC Peters - Journal of the American …, 2013 - ACS Publications
Building on the known photophysical properties of well-defined copper–carbazolide complexes, we have recently described photoinduced, copper-catalyzed N-arylations and N-…
Number of citations: 326 pubs.acs.org
SA Delp, LA Goj, MJ Pouy, C Munro-Leighton… - …, 2011 - ACS Publications
The Cu I complex (IPr)Cu(NHPh) {IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene} reacts with aryl iodides to form diaryl amine products and (IPr)Cu(I), which was confirmed by …
Number of citations: 31 pubs.acs.org
ML Hays, TP Hanusa - Tetrahedron letters, 1995 - Elsevier
The previously reported reaction of phenylcalcium iodide with N 2 O in ether to form products with aryl-N bonds has been reexamined with various solvents and methylated aryliodides. …
Number of citations: 39 www.sciencedirect.com
TC Schmidt, M Less, R Haas, E von Löw… - … of Chromatography A, 1998 - Elsevier
A new method for the selective determination of aromatic amines is presented, which is based on the solid-phase extraction at pH 9 and subsequent derivatization of the analytes to the …
Number of citations: 88 www.sciencedirect.com
C Carson, J Hassing, T Olguin… - … Chemistry Letters and …, 2023 - Taylor & Francis
Reductive coupling reactions are a facile and versatile way to make carbon – carbon bonds. However, most methods within this class of reactions makes use of reprotoxic, amide-based …
Number of citations: 0 www.tandfonline.com
Y Li, G Bao, XF Wu - Chemical Science, 2020 - pubs.rsc.org
Functional group transfer reactions are an important synthetic tool in modern organic synthesis. Herein, we developed a new palladium-catalyzed intermolecular transthioetherification …
Number of citations: 54 pubs.rsc.org
V Avudoddi, VKG Palle… - European Journal of …, 2012 - eurjchem.com
An efficient protocol was developed and validated for the synthesis of biaryl/aryl alkyl ethers using CuFe 2 O 4 nano powder as a recyclable catalyst via the reaction between aryl …
Number of citations: 20 eurjchem.com
BS Cho, YK Chung - Chemical Communications, 2015 - pubs.rsc.org
A protocol involving facile sequential C(sp3)–H and C(sp2)–H activation reactions of 3-alkylbenzofurans catalyzed by Pd(OAc)2 in the presence of pivalic acid, silver salt, and …
Number of citations: 15 pubs.rsc.org

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